![molecular formula C20H24O5 B1661324 6-O-Tiglorylbutyrylhelenalin CAS No. 89708-26-9](/img/structure/B1661324.png)
6-O-Tiglorylbutyrylhelenalin
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Overview
Description
6-O-Tiglorylbutyrylhelenalin is a natural product found in Arnica longifolia, Arnica acaulis, and Arnica montana with data available.
Scientific Research Applications
Cytotoxicity Studies
A study on helenanolide-type sesquiterpene lactones, including various helenalin esters, investigated their cytotoxicity against a cloned Ehrlich ascites tumor cell line. The research found that the cytotoxicity of these compounds, including 6-O-Tiglorylbutyrylhelenalin derivatives, depended on their substitution patterns, thus influencing their biological activity in cancer research (Beekman et al., 1997).
Biochemical Studies
In the field of biochemistry, research on metabolic chemical reporters, such as 6-azido-6-deoxy-glucose, has contributed to understanding glycosylation and cellular metabolism. This research aids in comprehending the tolerance and reaction of biological systems to various sugar substrates, which can be relevant for studying the biochemical pathways related to 6-O-Tiglorylbutyrylhelenalin (Darabedian et al., 2018).
Pharmacology and Drug Discovery
The field of pharmacology, particularly drug discovery, has evolved with a focus on understanding molecular biology and genomic sciences. This research area, while not directly studying 6-O-Tiglorylbutyrylhelenalin, provides a context for how new compounds are identified and developed into therapeutic agents, which is relevant for any new compound under investigation (Drews, 2000).
Challenges in Drug Delivery
Studies in drug delivery highlight the complexities in administering therapeutic agents effectively, which is crucial for the application of compounds like 6-O-Tiglorylbutyrylhelenalin. Understanding these challenges helps in developing effective delivery mechanisms for new drugs (Urtti, 2006).
properties
CAS RN |
89708-26-9 |
---|---|
Product Name |
6-O-Tiglorylbutyrylhelenalin |
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11,13-14,16-17H,4,9H2,1-3,5H3/b10-6+/t11-,13+,14-,16-,17+,20+/m1/s1 |
InChI Key |
IRVAQGHUDIVGEA-UZYNNVTJSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@H](C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)OC(=O)C2=C |
SMILES |
CC=C(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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